molecular formula C13H10BClF3NO3 B6330739 [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid;  98% CAS No. 2096333-03-6

[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%

Cat. No. B6330739
CAS RN: 2096333-03-6
M. Wt: 331.48 g/mol
InChI Key: NOKWORLNLZLRHA-UHFFFAOYSA-N
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Description

“[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid” is a chemical compound with the molecular formula C13H10BClF3NO3 . It has a molecular weight of 277.51 .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-3-ylmethoxy group and a trifluoromethyl group . The InChI code for this compound is 1S/C13H13BClNO3/c1-9-5-12(15)11(14(17)18)6-13(9)19-8-10-3-2-4-16-7-10/h2-7,17-18H,8H2,1H3 .


Chemical Reactions Analysis

The compound can participate in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature and is typically stored in a freezer . It has a molecular weight of 277.51 .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling reaction is a cornerstone in organic synthesis, particularly in the pharmaceutical industry. This boronic acid derivative can act as a coupling partner due to its stability and reactivity. It can be used to form biaryl compounds by coupling with various halides or triflates in the presence of a palladium catalyst . This reaction is highly valued for its tolerance to many functional groups, mild reaction conditions, and its ability to form C-C bonds in an environmentally friendly manner.

Protodeboronation Studies

Protodeboronation refers to the removal of the boron group from boronic esters. This compound can be used to study the protodeboronation process, which is a key step in various synthetic transformations. The research on protodeboronation of pinacol boronic esters, for instance, has implications for the formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex molecules, including natural products and pharmaceuticals.

Organic Synthesis Building Blocks

Organoboron compounds are pivotal in modern organic synthesis. [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid can serve as a versatile building block for the introduction of the boron moiety into other compounds. This can lead to a broad range of functional group transformations, including oxidations, aminations, halogenations, and various C-C bond-forming reactions such as alkenylations, alkynylations, and arylations .

Total Synthesis of Natural Products

This boronic acid derivative can be employed in the total synthesis of complex natural products. Its presence in key intermediates allows for the strategic construction of molecular frameworks, particularly in the synthesis of alkaloids and other nitrogen-containing compounds .

Mechanism of Action

Target of Action

The primary target of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

Its stability and reactivity suggest that it may have good bioavailability for chemical reactions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , suggesting that it may be robust against various environmental factors.

properties

IUPAC Name

[2-chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BClF3NO3/c15-11-4-9(13(16,17)18)12(5-10(11)14(20)21)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKWORLNLZLRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CN=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid

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